molecular formula C14H18N2O2 B11180011 3,4-dihydroisoquinolin-2(1H)-yl(morpholin-4-yl)methanone

3,4-dihydroisoquinolin-2(1H)-yl(morpholin-4-yl)methanone

Cat. No.: B11180011
M. Wt: 246.30 g/mol
InChI Key: YIUZVQHTWJMKNN-UHFFFAOYSA-N
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Description

2-(MORPHOLINE-4-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound that features both a morpholine ring and a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(MORPHOLINE-4-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multi-step organic reactionsThis can be achieved through a series of reactions such as cyclization, reduction, and acylation under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(MORPHOLINE-4-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons .

Scientific Research Applications

2-(MORPHOLINE-4-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(MORPHOLINE-4-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and influencing cellular processes such as apoptosis and proliferation

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl(morpholin-4-yl)methanone

InChI

InChI=1S/C14H18N2O2/c17-14(15-7-9-18-10-8-15)16-6-5-12-3-1-2-4-13(12)11-16/h1-4H,5-11H2

InChI Key

YIUZVQHTWJMKNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)N3CCOCC3

Origin of Product

United States

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